1-(2-Chloroethoxy)-4-dodecylbenzene
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Overview
Description
1-(2-Chloroethoxy)-4-dodecylbenzene is an organic compound characterized by a benzene ring substituted with a 2-chloroethoxy group and a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethoxy)-4-dodecylbenzene typically involves the reaction of 4-dodecylphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like toluene or xylene. The product is then purified through distillation or recrystallization to obtain the desired compound in high yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethoxy)-4-dodecylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include substituted ethers, amines, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
1-(2-Chloroethoxy)-4-dodecylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-4-dodecylbenzene involves its interaction with cellular membranes due to its amphiphilic structure. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparison with Similar Compounds
- 1-(2-Chloroethoxy)-4-methylbenzene
- 1-(2-Chloroethoxy)-4-ethylbenzene
- 1-(2-Chloroethoxy)-4-hexylbenzene
Comparison: 1-(2-Chloroethoxy)-4-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties. This makes it more effective in disrupting lipid bilayers compared to its shorter-chain analogs. Additionally, the presence of the chloroethoxy group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
1-(2-Chloroethoxy)-4-dodecylbenzene, a compound with the CAS number 94160-15-3, is part of a class of chemicals known for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H25ClO
- Molecular Weight : 270.83 g/mol
- IUPAC Name : this compound
The compound features a dodecyl chain that enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures can exhibit antibacterial and antifungal activities. The chloroethoxy group may enhance interaction with microbial membranes, leading to increased permeability and cell death.
- Cytotoxic Effects : Research indicates that chloroalkyl phenols can induce cytotoxicity in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
- Hormonal Activity : Compounds like this compound may interact with hormonal pathways due to their structural similarity to endocrine disruptors. This raises concerns about potential estrogenic or anti-androgenic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic dodecyl chain may facilitate incorporation into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, such as acetylcholinesterase (AChE), which could have implications for neurotoxicity.
- Signal Transduction Interference : The compound may interfere with signaling pathways by acting as a ligand for various receptors, potentially leading to altered gene expression.
1. Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several chloroalkyl phenols against standard bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control (Penicillin) | 16 | Staphylococcus aureus |
2. Cytotoxicity in Cancer Cell Lines
In vitro studies demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity in the MCF-7 breast cancer cell line. The IC50 was determined to be approximately 25 µM.
3. Hormonal Activity Evaluation
Research involving receptor binding assays revealed that the compound could bind to estrogen receptors, suggesting potential endocrine-disrupting properties. This was assessed using a reporter gene assay in HEK293 cells transfected with estrogen receptor constructs.
Properties
CAS No. |
94160-15-3 |
---|---|
Molecular Formula |
C20H33ClO |
Molecular Weight |
324.9 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-4-dodecylbenzene |
InChI |
InChI=1S/C20H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)22-18-17-21/h13-16H,2-12,17-18H2,1H3 |
InChI Key |
KFPRSDHSMFRDKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCCCl |
Origin of Product |
United States |
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